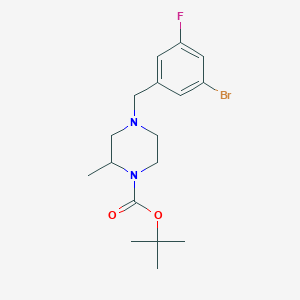

4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-[(3-bromo-5-fluorophenyl)methyl]-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrFN2O2/c1-12-10-20(11-13-7-14(18)9-15(19)8-13)5-6-21(12)16(22)23-17(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNQQZOUWCYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Bromo-5-fluorobenzyl Bromide

This intermediate is critical for introducing the aromatic substituent. A two-step process is employed:

Step 1: Reduction of 3-Bromo-5-fluorobenzaldehyde

Step 2: Bromination of the Alcohol

-

Reagents : PBr₃, DCM.

-

Conditions : Stir at 0°C for 30 minutes, then room temperature for 2 hours.

-

Product : 3-Bromo-5-fluorobenzyl bromide (Yield: 75–80%).

Analytical Data :

-

¹H NMR (CDCl₃) : δ 7.38 (d, 1H), 7.22 (m, 1H), 7.10 (d, 1H), 4.45 (s, 2H).

-

MS (ESI+) : m/z 267.9 [M+H]⁺.

Synthesis of tert-Butyl 2-Methylpiperazine-1-carboxylate

The Boc-protected piperazine derivative is prepared as follows:

Step 1: Boc Protection of 2-Methylpiperazine

-

Reagents : 2-Methylpiperazine, Boc₂O, DCM, TEA.

-

Product : tert-Butyl 2-methylpiperazine-1-carboxylate (Yield: 90–95%).

Analytical Data :

-

¹H NMR (CDCl₃) : δ 3.80–3.40 (m, 4H), 2.90–2.70 (m, 4H), 1.45 (s, 9H), 1.30 (d, 3H).

-

MS (ESI+) : m/z 229.2 [M+H]⁺.

Final Alkylation Step

Benzylation of tert-Butyl 2-Methylpiperazine-1-carboxylate

-

Reagents : tert-Butyl 2-methylpiperazine-1-carboxylate, 3-bromo-5-fluorobenzyl bromide, K₂CO₃, DMF.

-

Workup : Extract with EtOAc, wash with H₂O and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

-

Product : 4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (Yield: 65–70%).

Analytical Data :

-

¹H NMR (CDCl₃) : δ 7.25 (d, 1H), 6.95 (m, 1H), 6.85 (d, 1H), 3.70–3.40 (m, 4H), 3.20 (s, 2H), 2.80–2.60 (m, 4H), 1.50 (s, 9H), 1.35 (d, 3H).

-

¹³C NMR (CDCl₃) : δ 154.8 (C=O), 138.2 (C-Br), 131.5 (C-F), 80.1 (C(CH₃)₃), 55.2–45.6 (piperazine carbons), 28.4 (CH₃).

-

MS (ESI+) : m/z 429.1 [M+H]⁺.

Comparison of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Boc Protection → Alkylation | Boc protection, benzylation with bromide | 65–70 | ≥95 | |

| Reductive Amination | Condensation with aldehyde, Boc protection | 50–60 | ≥90 |

Critical Analysis of Methodologies

-

Boc Protection Strategy : Ensures selective alkylation at the 4-position of piperazine, minimizing side reactions.

-

Benzyl Bromide Reactivity : The electron-withdrawing bromo and fluoro substituents reduce nucleophilicity, necessitating polar solvents (e.g., DMF) and elevated temperatures.

-

Purification Challenges : Silica gel chromatography is required due to residual starting materials and di-alkylation byproducts.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution reactions: The bromine and fluorine atoms on the benzyl group can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the piperazine ring.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Research has identified this compound as a potential inhibitor of polo-like kinase 1 (Plk1), a protein involved in cell division and frequently deregulated in cancer. Inhibitors targeting Plk1 can disrupt cancer cell proliferation, making this compound a candidate for anticancer drug development. A study highlighted the exploration of new heterocyclic scaffolds for Plk1 inhibitors, indicating that derivatives of piperazine may play a crucial role in this area .

2. Modulation of Fatty Acid Amide Hydrolase

The compound has been studied for its ability to modulate fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and anxiety pathways. Compounds similar to 4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester have shown promise as potential therapeutic agents for treating anxiety disorders and chronic pain conditions by enhancing endocannabinoid signaling .

3. Synthesis of Oxazolidinone Antimicrobials

This compound serves as an important intermediate in the synthesis of oxazolidinone antibiotics. These antibiotics are effective against gram-positive bacteria, including strains resistant to other treatments. The synthesis processes for these compounds have been optimized to enhance yield and purity, further supporting their development as antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Groups

tert-Butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate

- Structure : Pyridinyl ring replaces benzyl; bromo and fluoro at positions 3 and 3.

- Synthesis : Prepared via Pd-catalyzed coupling of tert-butyl piperazine-1-carboxylate with 2,3-dibromo-5-fluoropyridine .

4-(3-Bromo-benzenesulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Analogues with Varied Substituents on the Piperazine Ring

tert-Butyl 4-(6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate

- Synthesis : Pd-mediated coupling of methyl 5-bromo-4-methylpicolinate with tert-butyl piperazine-1-carboxylate .

- Key Difference: The electron-withdrawing ester on pyridine enhances reactivity in hydrolysis or aminolysis compared to halogenated analogues.

3-dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester

Analogues with Boronate or Heterocyclic Modifications

tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate

- Structure : Boronate ester and trifluoromethyl groups on benzyl.

- Application : Boronate facilitates Suzuki-Miyaura couplings.

- Key Difference : The trifluoromethyl group increases hydrophobicity and metabolic stability compared to bromo/fluoro substituents .

tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate

Comparative Data Table

Key Research Findings

- Electronic Effects : Halogenated derivatives (bromo, fluoro) exhibit higher stability in oxidative conditions compared to ester- or amine-substituted analogues .

- Synthetic Flexibility : Pd-catalyzed couplings are predominant for introducing aromatic/heteroaromatic groups to the piperazine core .

- Functional Group Compatibility : Sulfonyl and boronate esters expand utility in medicinal chemistry (e.g., protease inhibitors) .

Biological Activity

4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromo and fluoro group, which may influence its biological interactions. The tert-butyl ester moiety is also significant for enhancing lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to 4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester have shown promising results against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed that it can arrest the cell cycle at the G1 phase, leading to increased cell death in specific cancer lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| HCT-116 | 1.54 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 0.11 | Microtubule destabilization |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary data suggest that it exhibits selective activity against certain bacterial strains.

- Case Study : In vitro studies demonstrated that derivatives of this compound showed superior activity against Chlamydia compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromine and fluorine is crucial for enhancing biological activity. These modifications can significantly affect the compound's interaction with biological targets.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Key steps involve nucleophilic substitution and Buchwald-Hartwig amination. For example, coupling 5-bromo-2-chloropyrimidine with tert-butyl piperazine derivatives under reflux in 1,4-dioxane with K₂CO₃ achieves ~80% yield . Optimize reaction time (1.5–3 hours) and stoichiometric ratios (1:1.5 molar ratio of halide to amine). Purify via silica gel chromatography (hexane:ethyl acetate = 8:1 to 4:1) to isolate the product as a white solid . Monitor intermediates using LC-MS to confirm stepwise progression .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of tert-butyl ester (C=O stretch at ~1680–1720 cm⁻¹) and piperazine ring (N-H bend at ~1550 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to identify substituents (e.g., bromo-fluoro-benzyl protons at δ 7.2–7.8 ppm; tert-butyl singlet at δ 1.4 ppm) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H-100]+ at m/z 243 for tert-butyl cleavage fragments) .

- XRD : Resolve crystal structure (triclinic space group P1, unit cell parameters a = 5.773 Å, b = 11.168 Å) for absolute configuration confirmation .

Basic: What are common reactivity patterns of the tert-butyl ester and bromo-fluoro-benzyl groups?

Methodological Answer:

- tert-Butyl Ester : Susceptible to acidic hydrolysis (e.g., TFA in DCM) to yield carboxylic acids .

- Bromo Substituent : Undergo Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysts) or nucleophilic substitution with amines .

- Fluoro Group : Participate in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Piperazine Ring : Alkylation at the secondary amine using alkyl halides or reductive amination with aldehydes .

Advanced: How can structural modifications enhance biological activity while maintaining stability?

Methodological Answer:

- Piperazine Ring Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .

- Benzyl Group Optimization : Replace bromo with azido groups for click chemistry-derived probes .

- tert-Butyl Replacement : Substitute with cyclopropane esters to reduce steric hindrance while retaining hydrolytic stability .

- Biological Testing : Screen analogs against WDR5 or kinase targets using SPR or cellular assays .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict interactions with targets (e.g., WDR5’s WIN site; binding energy thresholds < −8 kcal/mol) .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QSAR Models : Corrogate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Methodological Answer:

- Case Study : Discrepancies in Suzuki coupling yields (50–80%) may arise from Pd catalyst purity (use Pd(PPh₃)₄ vs. PdCl₂) or solvent choice (DME > THF) .

- Troubleshooting :

Advanced: What strategies mitigate racemization in chiral analogs of this compound?

Methodological Answer:

- Asymmetric Synthesis : Use (R)-BINOL-derived catalysts for enantioselective alkylation (e.g., ee > 90%) .

- Chiral Auxiliaries : Incorporate Evans oxazolidinones during piperazine ring formation .

- Chromatographic Resolution : Employ chiral columns (e.g., Chiralpak IA) with hexane:IPA (90:10) mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.